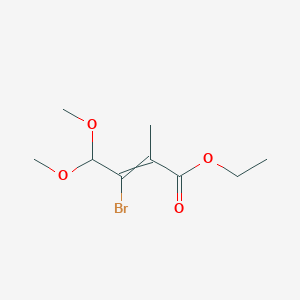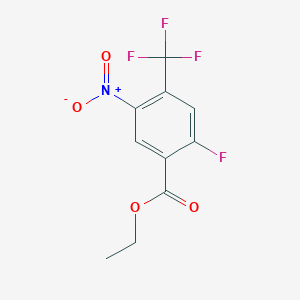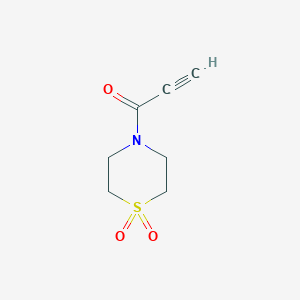
2-Cyclopropyl-1,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-1,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two methyl groups at the 1 and 4 positions and a cyclopropyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,4-dimethylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where cyclopropylmethyl chloride reacts with 1,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 2-Cyclopropyl-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclopropyl-substituted alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Nitric acid, sulfuric acid, controlled temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Cyclopropyl-substituted alkanes.
Substitution: Nitro or sulfonic acid derivatives.
科学的研究の応用
2-Cyclopropyl-1,4-dimethylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Cyclopropyl-1,4-dimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of the cyclopropyl group can influence the reactivity and selectivity of the compound in various reactions. For example, in electrophilic aromatic substitution reactions, the cyclopropyl group can stabilize the intermediate carbocation, facilitating the reaction .
類似化合物との比較
1,4-Dimethylbenzene (p-Xylene): Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
2-Cyclopropylbenzene: Similar structure but lacks the additional methyl groups, affecting its physical and chemical properties.
Cyclopropylbenzene: Contains only the cyclopropyl group attached to the benzene ring, differing in reactivity and applications.
Uniqueness: 2-Cyclopropyl-1,4-dimethylbenzene is unique due to the combination of the cyclopropyl group and two methyl groups on the benzene ring. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H14 |
|---|---|
分子量 |
146.23 g/mol |
IUPAC名 |
2-cyclopropyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C11H14/c1-8-3-4-9(2)11(7-8)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 |
InChIキー |
KPVOSIBYSYNJDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)



![2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11715870.png)

![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B11715872.png)
![6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715876.png)

![3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine](/img/structure/B11715883.png)
![[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11715884.png)

